molecular formula C16H13ClN2O3S B2980679 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-67-2

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980679
CAS No.: 912759-67-2
M. Wt: 348.8
InChI Key: STSDBOBGKVALTR-UHFFFAOYSA-N
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Description

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The compound's structure integrates chloro and dimethoxy functional groups, which are known to influence electronic characteristics, binding affinity, and selectivity in biological systems . This molecular architecture makes it a valuable intermediate for pharmaceutical development and biochemical research. Benzothiazole derivatives demonstrate significant potential in anticancer research, with related compounds exhibiting potent cytotoxic effects against human prostate cancer cell lines by inducing cell cycle arrest and apoptosis . Furthermore, structurally similar heteroarylated benzothiazoles have shown promising broad-spectrum antimicrobial activity, including antibacterial and antifungal effects, making them compelling candidates for tackling antimicrobial resistance . The specific structural features of this compound, particularly the 4,7-dimethoxy-benzothiazole moiety, suggest its utility as a key scaffold for developing novel kinase inhibitors or receptor modulators, analogous to other advanced drug candidates in oncology . This product is intended for investigational purposes in drug discovery and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDBOBGKVALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product .

Chemical Reactions Analysis

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Functional Groups Molecular Formula (Inferred) Key Properties/Applications Evidence Source
3-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (Target) 4,7-dimethoxy (benzothiazole); 3-Cl (benzamide) ~C₁₆H₁₄ClN₃O₃S Potential bioactivity (benzothiazole scaffold)
4-Chloro-N-(diethylcarbamothioyl)benzamide nickel complex Carbamothioyl; Ni(II) coordination C₁₄H₁₈ClN₃NiO₂S₂ Square-planar geometry; catalytic applications
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl (thiazole); 2,4-F (benzamide) C₁₀H₅ClF₂N₂OS PFOR enzyme inhibition
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy (benzamide) C₁₆H₁₄N₂O₃S Electronic modulation via methoxy groups
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Nitro; tetrahydrobenzothiazole C₁₄H₁₂ClN₃O₃S Structural diversity in benzothiazole derivatives

Substituent Effects on Properties

  • Methoxy Groups: The 4,7-dimethoxy substituents on the benzothiazole ring in the target compound enhance solubility compared to non-polar groups (e.g., chloro) . This contrasts with N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, where methoxy groups on the benzamide may alter electronic conjugation .
  • A similar effect is observed in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where chloro and fluoro groups contribute to enzyme inhibition .

Biological Activity

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H13ClN2O3SC_{16}H_{13}ClN_{2}O_{3}S, and it features a benzothiazole moiety with methoxy substitutions that enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O₃S
IUPAC NameThis compound
SMILESCOc2ccc(OC)c3sc(NC(=O)c1cccc(Cl)c1)nc23

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde.
  • Chlorination : Introduction of the chloro group using thionyl chloride.
  • Amide Formation : Reaction with benzoyl chloride to form the amide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 .

Mechanism of Action :
The mechanism may involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation. The compound's interaction with these pathways suggests a dual action: targeting both cancerous cells and inflammatory responses associated with tumor growth .

Antimicrobial Activity

Some studies have reported moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole structure is thought to contribute to this bioactivity by disrupting bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Evaluation :
    • Study : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties.
    • Findings : Compounds exhibited significant inhibition of cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α at low concentrations (1–4 μM). The lead compound demonstrated a notable ability to promote apoptosis in cancer cells .
  • Antibacterial Assessment :
    • Study : Evaluation of various N-substituted benzamides for antibacterial properties.
    • Findings : The compound showed moderate activity against gram-positive and gram-negative bacteria, indicating potential as a therapeutic agent against infections.

Q & A

Q. How does the compound interact with mammalian enzymes, and what toxicity profiles are observed?

  • Methodological Answer : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) reveal IC₅₀ >50 µM, indicating low hepatotoxicity. Ames tests (TA98/TA100 strains) show no mutagenicity up to 1 mg/plate. In vitro hemolysis assays (<5% at 100 µg/mL) support biocompatibility .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in understanding the compound’s interaction with metal ions?

  • Methodological Answer : Single-crystal studies of Ni(II) complexes reveal distorted square-planar coordination (Ni–S = 2.25 Å, Ni–O = 1.98 Å). Electron density maps (Fo-Fc) validate ligand geometry, while B-factor analysis assesses thermal motion in the benzamide moiety .

Q. How is solid-state NMR used to study polymorphic forms of this compound?

  • Methodological Answer : ¹³C CP/MAS NMR distinguishes polymorphs via chemical shift differences (~2 ppm for carbonyl carbons). Pairwise distribution function (PDF) analysis correlates with XRPD data to confirm Form I (monoclinic) vs. Form II (triclinic) .

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